

FT-IR and mass spectrometry data for 3-Chloro-2-methoxyaniline

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Compound of Interest

Compound Name: 3-Chloro-2-methoxyaniline

Cat. No.: B1345702

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Chloro-2-methoxyaniline

For researchers and professionals in drug development and chemical analysis, understanding the spectral properties of molecules like **3-Chloro-2-methoxyaniline** is fundamental. This guide provides a detailed overview of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows to aid in compound identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation.[1] The spectrum for **3-Chloro-2-methoxyaniline** is characterized by vibrations of its primary amine, aromatic ring, ether linkage, and carbon-chlorine bond.

Data Presentation: Characteristic FT-IR Peaks

The expected FT-IR absorption bands for **3-Chloro-2-methoxyaniline** are summarized below. As a primary aromatic amine, it will exhibit two distinct N-H stretching bands.[2]

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity
3450 - 3300	Amine (N-H)	Asymmetric & Symmetric Stretch	Medium - Weak
3100 - 3000	Aromatic (C-H)	Stretch	Medium - Weak
2980 - 2850	Methoxy (C-H)	Stretch	Medium - Weak
1650 - 1580	Amine (N-H)	Bend (Scissoring)	Medium - Strong
1600 - 1450	Aromatic Ring (C=C)	Stretch	Medium - Strong
1335 - 1250	Aromatic Amine (C-N)	Stretch	Strong
1275 - 1200	Aryl Ether (C-O-C)	Asymmetric Stretch	Strong
1075 - 1020	Aryl Ether (C-O-C)	Symmetric Stretch	Medium
850 - 550	Carbon-Chlorine (C-Cl)	Stretch	Medium - Strong

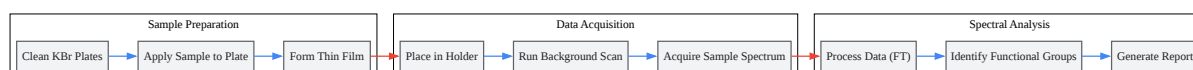
Experimental Protocol: Acquiring the FT-IR Spectrum

A standard procedure for obtaining the FT-IR spectrum of a neat liquid or solid sample using KBr plates is as follows.

- Sample Preparation (Neat Liquid):
 - Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene chloride or ethanol.
 - Place a single small drop of the **3-Chloro-2-methoxyaniline** sample directly onto the surface of one KBr plate.[\[3\]](#)
 - Place the second KBr plate on top and give it a slight turn to spread the sample into a thin, even film. The film should appear translucent without air bubbles.[\[3\]](#)
 - If the resulting spectrum shows overly intense, flat-topped absorption bands, the sample film is too thick. Separate the plates, wipe one clean, and press them together again.[\[3\]](#)

- Data Acquisition:
 - Place the sandwiched KBr plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
 - Run the sample scan. A typical scan range for mid-range infrared spectroscopy is from 4000 cm⁻¹ to 500 cm⁻¹.^[1]
 - For improved signal-to-noise ratio, multiple scans can be co-added.
- Post-Analysis:
 - Remove the KBr plates from the spectrometer.
 - Thoroughly clean the plates with an appropriate solvent to remove all traces of the sample, then polish them to prevent contamination of future analyses.^[3]

Visualization: FT-IR Analysis Workflow



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Caption: Workflow for FT-IR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[4] For **3-Chloro-2-methoxyaniline**, it provides the molecular weight and structural information based on its fragmentation pattern.

Data Presentation: Mass Spectrometry Fragmentation

The molecular weight of **3-Chloro-2-methoxyaniline** is 157.60 g/mol .^[5] A key feature in its mass spectrum is the presence of a chlorine atom, which has two common isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.^[6] This results in a characteristic M⁺ and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M⁺ peak.^[6]

m/z Value (Mass-to-Charge)	Ion Identity	Description
157/159	[M] ⁺ (Molecular Ion)	The intact molecule with one electron removed. The 3:1 intensity ratio of the peaks indicates one Cl atom.
142/144	[M - CH ₃] ⁺	Loss of a methyl radical from the methoxy group.
124	[M - CH ₃ - H ₂ O] ⁺ or [M - Cl] ⁺	Potential loss of water from the previous fragment or loss of the chlorine radical from the molecular ion.
114	[M - Cl - CO] ⁺	Subsequent loss of carbon monoxide from the [M - Cl] ⁺ fragment.
106	[C ₇ H ₈ N] ⁺	Loss of the chloro and methoxy groups, potentially forming a toluidine-like fragment.
77	[C ₆ H ₅] ⁺	Phenyl cation, a common fragment for aromatic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Impact (EI) ionization is a common method for analyzing volatile and semi-volatile organic compounds.

- Sample Preparation:
 - Prepare a dilute solution of **3-Chloro-2-methoxyaniline** (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC injection port, which is heated to vaporize the sample.^[7]
 - The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
 - The separated compound (**3-Chloro-2-methoxyaniline**) elutes from the column at a specific retention time and enters the mass spectrometer.
- MS Analysis (Electron Impact Ionization):
 - In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.^[7]
 - The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion, generating the mass spectrum.^[7]

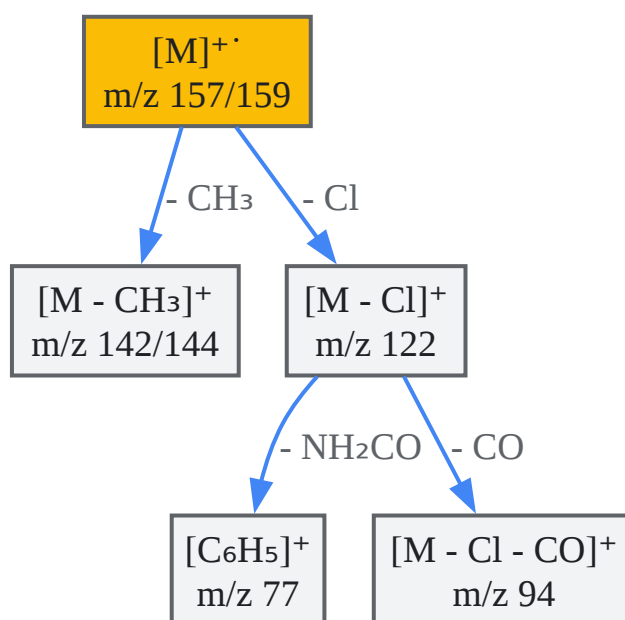
Visualization: GC-MS Analysis Workflow



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Caption: Workflow for Gas Chromatography-Mass Spectrometry.

Visualization: Predicted Fragmentation Pathway



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Caption: Predicted MS Fragmentation of **3-Chloro-2-methoxyaniline**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
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